Ritalinic acid (α-phenyl-α-(2-piperidyl)acetic acid) is the major inactive metabolite of methylphenidate, a psychostimulant drug commonly prescribed for the treatment of attention-deficit/hyperactivity disorder (ADHD). [, , , , , ] It is a chiral molecule, existing as d- and l- enantiomers, primarily formed via hydrolysis of methylphenidate by carboxylesterases. [, , , ]
Ritalinic acid, chemically known as 2-phenyl-2-(piperidin-2-yl)acetic acid, is classified as an aromatic carboxylic acid. It is derived from methylphenidate, a medication commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound exists in two enantiomeric forms: d-threo and l-threo, with d-threo being the more pharmacologically active form. Ritalinic acid is primarily obtained through the hydrolysis of methylphenidate or its esters .
The synthesis of ritalinic acid can be achieved through several methods:
Ritalinic acid has a molecular formula of CHN O and a molar mass of approximately 219.28 g/mol. The structure consists of a piperidine ring attached to a phenyl group and a carboxylic acid functional group.
Ritalinic acid participates in various chemical reactions:
These reactions are often conducted under controlled conditions to optimize yield and purity.
Ritalinic acid primarily functions as a metabolite of methylphenidate, exerting its effects by inhibiting the reuptake of dopamine and norepinephrine in the brain. This mechanism enhances neurotransmitter availability in synaptic clefts, contributing to improved attention and focus.
Ritalinic acid exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications.
Ritalinic acid has several important applications:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3